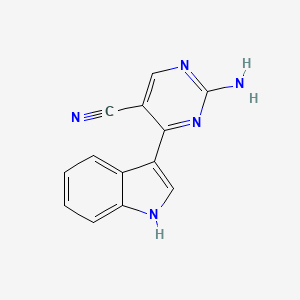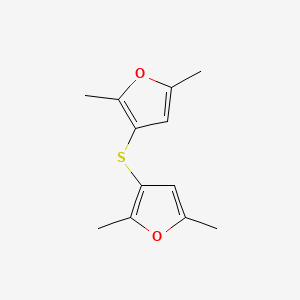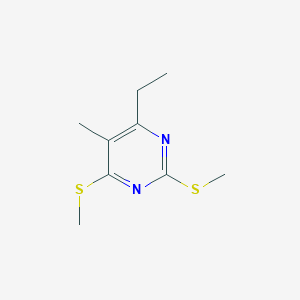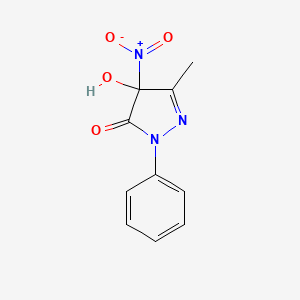
4-Hydroxy-5-methyl-4-nitro-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolone ring: This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.
Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazolones.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in enzyme inhibition studies.
Medicine: Investigation as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Use in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5(4H)-one would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, altering biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the nitro group, which may affect its reactivity and applications.
4-Hydroxy-1-phenyl-1H-pyrazol-5(4H)-one: Lacks both the nitro and methyl groups, potentially altering its chemical properties and uses.
Uniqueness
The presence of the nitro group in 4-Hydroxy-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5(4H)-one may confer unique reactivity, making it useful in specific chemical reactions or applications where other similar compounds might not be as effective.
Propiedades
Número CAS |
114214-89-0 |
|---|---|
Fórmula molecular |
C10H9N3O4 |
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
4-hydroxy-5-methyl-4-nitro-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C10H9N3O4/c1-7-10(15,13(16)17)9(14)12(11-7)8-5-3-2-4-6-8/h2-6,15H,1H3 |
Clave InChI |
MJJNKHHQAQPGAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1([N+](=O)[O-])O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


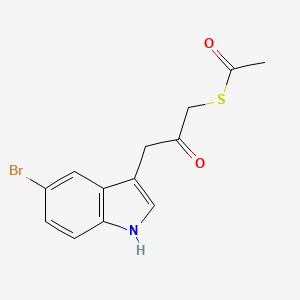
![6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B15213812.png)

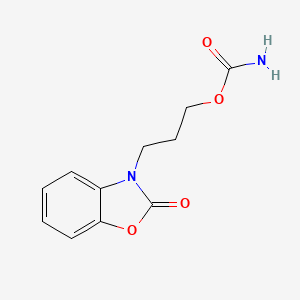

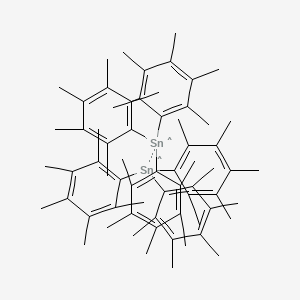

![N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B15213856.png)
![2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B15213863.png)

![N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide](/img/structure/B15213872.png)
